molecular formula C3H5BrO3S B071816 4-Bromo-1,2-oxathiolane 2,2-dioxide CAS No. 189756-89-6

4-Bromo-1,2-oxathiolane 2,2-dioxide

Cat. No.: B071816
CAS No.: 189756-89-6
M. Wt: 201.04 g/mol
InChI Key: QWGFMEUQQADOOD-UHFFFAOYSA-N
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Description

4-Bromo-1,2-oxathiolane 2,2-dioxide is an organic compound with the molecular formula C₃H₅BrO₃S. It is a colorless solid that is soluble in many organic solvents. This compound is an important intermediate in organic synthesis and is widely used to synthesize other compounds with chemical and biological activities .

Chemical Reactions Analysis

4-Bromo-1,2-oxathiolane 2,2-dioxide undergoes several types of chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: It can be reduced to form thiolane derivatives.

Common reagents used in these reactions include sodium sulfite, bromine, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-1,2-oxathiolane 2,2-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-oxathiolane 2,2-dioxide involves its interaction with nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The compound can also undergo oxidation and reduction reactions, which further contribute to its reactivity .

Comparison with Similar Compounds

4-Bromo-1,2-oxathiolane 2,2-dioxide is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share some chemical properties but differ in their specific reactivity and applications.

Properties

IUPAC Name

4-bromooxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO3S/c4-3-1-7-8(5,6)2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGFMEUQQADOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS(=O)(=O)O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453844
Record name 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189756-89-6
Record name 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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